

An In-depth Technical Guide to the Physicochemical Properties of Diisopropylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropylamine hydrochloride*

Cat. No.: *B1251645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **diisopropylamine hydrochloride**. It includes a summary of reported values, detailed experimental protocols for their determination, and a discussion on the thermal behavior of amine salts.

Physicochemical Data of Diisopropylamine Hydrochloride

Diisopropylamine hydrochloride is a white to almost white crystalline solid.^{[1][2]} Its thermal properties are critical for its handling, storage, and application in research and pharmaceutical development.

Data Summary

The following table summarizes the reported melting point of **diisopropylamine hydrochloride** from various sources.

Physical Property	Value	References
Melting Point	210 °C	[3]
	215.0 - 220.0 °C	
216 - 218 °C		[1] [2] [4]

Boiling Point and Thermal Decomposition

A boiling point for **diisopropylamine hydrochloride** is not typically reported as it is a salt. Ionic compounds like amine hydrochlorides have strong intermolecular forces and tend to decompose at high temperatures rather than boil at atmospheric pressure. The thermal stability and potential for decomposition should be considered when heating this compound.

In contrast, the free base, diisopropylamine, is a liquid at room temperature with a reported boiling point. It is crucial to distinguish between the salt and the free amine, as their physical properties are significantly different.

Experimental Protocols for Thermal Analysis

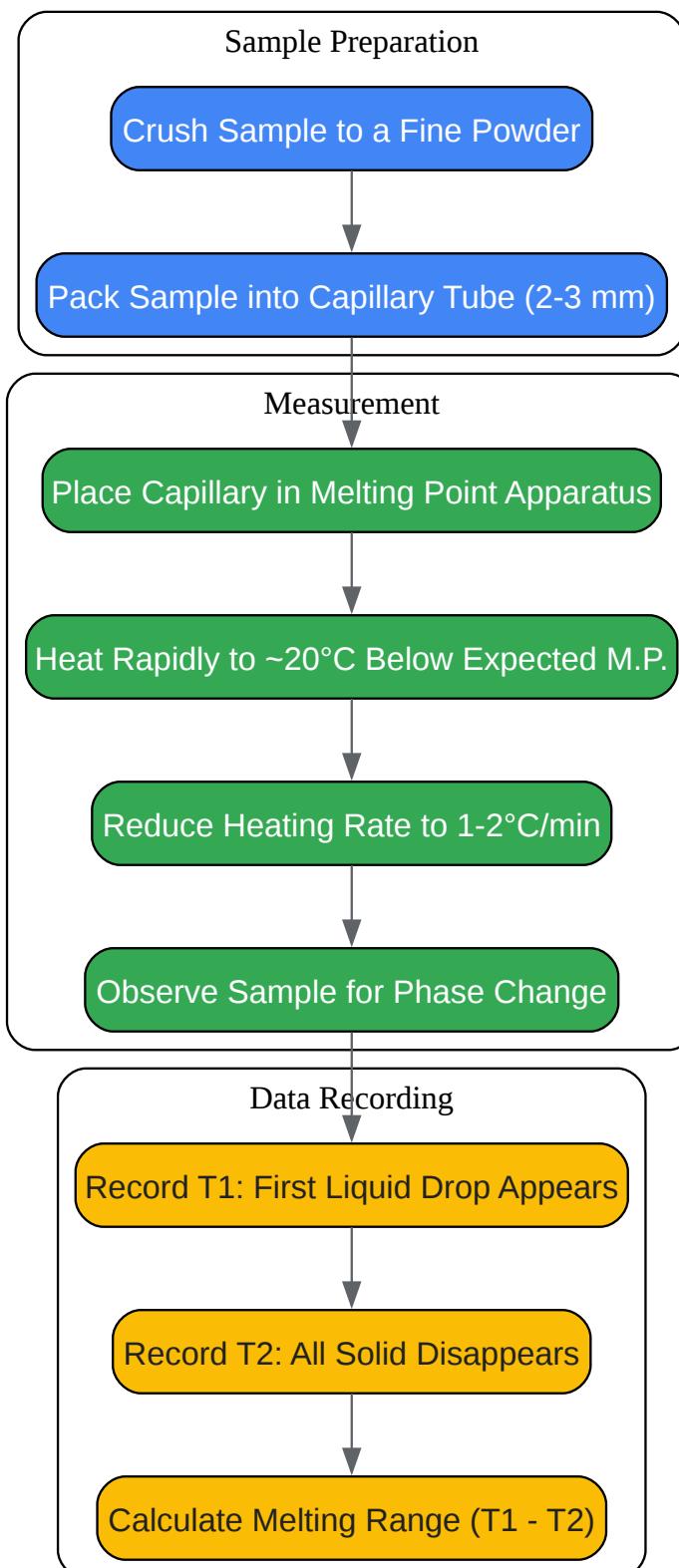
Accurate determination of the melting point is essential for the characterization and purity assessment of **diisopropylamine hydrochloride**.

Melting Point Determination via the Capillary Method

This protocol describes the standard procedure for measuring the melting point range of a solid organic compound.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of **diisopropylamine hydrochloride**
- Mortar and pestle


- Spatula

Procedure:

- Sample Preparation: A small amount of the **diisopropylamine hydrochloride** sample is finely crushed into a powder using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until 2-3 mm of tightly packed sample is in the bottom of the tube.
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
 - The apparatus is heated at a rapid rate initially to approach the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute approximately 20 °C below the anticipated melting point.
 - The sample is observed carefully through the magnifying lens.
- Recording the Melting Range:
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
- Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to lower the melting point and broaden the melting range.

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the melting point.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropylamine hydrochloride | 819-79-4 [chemicalbook.com]
- 2. Diisopropylamine hydrochloride CAS#: 819-79-4 [m.chemicalbook.com]
- 3. Diisopropylamine Hydrochloride | 819-79-4 | AAA81979 [biosynth.com]
- 4. Diisopropylamine hydrochloride | CAS#:819-79-4 | Chemsra [chemsra.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Diisopropylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251645#diisopropylamine-hydrochloride-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com